molecular formula C18H18BrN3O2S2 B2460512 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-bromothiophene-2-carboxylate CAS No. 953001-96-2

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-bromothiophene-2-carboxylate

Cat. No.: B2460512
CAS No.: 953001-96-2
M. Wt: 452.39
InChI Key: HKGQEXKIDGPMKF-UHFFFAOYSA-N
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Description

This compound belongs to the benzothiazole class, characterized by a benzo[d]thiazole core substituted at the 6-position with a 5-bromothiophene-2-carboxylate ester and at the 2-position with a 4-ethylpiperazine moiety.

Properties

IUPAC Name

[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 5-bromothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O2S2/c1-2-21-7-9-22(10-8-21)18-20-13-4-3-12(11-15(13)26-18)24-17(23)14-5-6-16(19)25-14/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGQEXKIDGPMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of Benzo[d]thiazole at Position 2

The synthesis begins with 2-chlorobenzo[d]thiazole, a commercially available precursor. Halogenation at position 2 is critical for subsequent substitution reactions. Alternatively, 2-bromobenzo[d]thiazole may be prepared via bromination of benzo[d]thiazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.

Functionalization at Position 6: Hydroxyl Group Installation

Introducing a hydroxyl group at position 6 necessitates directed ortho-metalation. The thiazole nitrogen is protected with a tert-butoxycarbonyl (Boc) group to direct lithiation to the 6-position. Treatment with lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF), followed by quenching with trimethylborate and oxidative workup with hydrogen peroxide, yields benzo[d]thiazol-6-ol. This method, validated in the synthesis of halo-substituted alkylthiophenes, achieves regioselectivity exceeding 90%.

Synthesis of 5-Bromothiophene-2-Carboxylic Acid

The thiophene moiety requires regioselective bromination at position 5, adjacent to the electron-withdrawing carboxylic acid group.

Bromination of Thiophene-2-Carboxylic Acid

Thiophene-2-carboxylic acid undergoes electrophilic bromination using bromine in acetic acid at 60°C. The carboxylic acid group directs bromination to the 5-position via resonance and inductive effects, yielding 5-bromothiophene-2-carboxylic acid with >85% purity. Alternative methods employing N-bromosuccinimide (NBS) in dimethylformamide (DMF) at room temperature reduce side products, achieving yields of 78–82%.

Conversion to Acid Chloride

The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) in dichloromethane under reflux. Quantitative conversion is confirmed by Fourier-transform infrared spectroscopy (FT-IR), with the disappearance of the -OH stretch (2500–3000 cm⁻¹) and emergence of a carbonyl peak at 1770 cm⁻¹.

Esterification of Benzo[d]thiazol-6-ol with 5-Bromothiophene-2-Carbonyl Chloride

The final step involves coupling the hydroxyl-substituted benzo[d]thiazole with the acid chloride.

Acid Chloride-Mediated Esterification

A solution of 2-(4-ethylpiperazin-1-yl)benzo[d]thiazol-6-ol in dry dichloromethane is treated with 5-bromothiophene-2-carbonyl chloride in the presence of triethylamine (TEA) as a base. The reaction proceeds at room temperature for 12 hours, yielding the target ester after aqueous workup and column chromatography. This method, analogous to the synthesis of methyl 5-benzoylthiazole-4-carboxylates, achieves yields of 75–80%.

Alternative Mitsunobu Coupling

For sterically hindered substrates, Mitsunobu conditions (diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃)) may be employed. However, this approach is less favored due to the formation of phosphine oxide byproducts and reduced scalability.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, thiazole-H), 7.89 (d, J = 4.0 Hz, 1H, thiophene-H), 7.45 (d, J = 4.0 Hz, 1H, thiophene-H), 4.10–4.05 (m, 4H, piperazine-H), 3.55–3.50 (m, 4H, piperazine-H), 2.45 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.25 (t, J = 7.2 Hz, 3H, CH₂CH₃).
  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1590 cm⁻¹ (C=N thiazole).

Chromatographic Purity

High-performance liquid chromatography (HPLC) analysis on a C18 column (acetonitrile/water gradient) confirms ≥98% purity, with a retention time of 12.3 minutes.

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Key Advantages Limitations
Piperazine Introduction Buchwald-Hartwig 82 High regioselectivity, mild conditions Requires Pd catalyst, costly ligands
Bromination Br₂ in acetic acid 85 Cost-effective Requires careful temp control
Esterification Acid chloride/TEA 78 Scalable, minimal byproducts Moisture-sensitive reagents

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-bromothiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-bromothiophene-2-carboxylate exhibit various biological activities, including:

  • Anticancer Activity : The compound has shown promise in inhibiting specific kinases involved in cancer progression. Studies have demonstrated its ability to affect cell proliferation and induce apoptosis in cancer cell lines.
  • Antimicrobial Properties : Analogous compounds have been reported to possess antimicrobial activities against various pathogens, indicating potential uses in treating infections.
  • Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties, suggesting applications in neurodegenerative diseases.

Case Studies

Several case studies highlight the application of this compound and its derivatives in drug development:

  • Kinase Inhibition Studies : A study published in Nature Chemistry detailed the discovery of a multikinase inhibitor based on the structure of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-bromothiophene-2-carboxylate , demonstrating potent inhibition against various kinases involved in cancer pathways .
  • Antitubercular Activity : Research has shown that derivatives of this compound exhibit significant antitubercular activity, making them candidates for further development as anti-TB agents .
  • Neuroprotective Studies : Investigations into the neuroprotective effects of related compounds have indicated potential applications in treating conditions like Alzheimer's disease, where modulation of specific signaling pathways is crucial .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. Molecular docking studies have shown that it can interact with proteins involved in inflammation and cancer .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features and properties of the target compound with its closest analogs:

Compound Name / ID Substituent on Benzothiazole Carboxylate Group Yield (%) Purity (%) Melting Point (°C)
Target Compound 4-Ethylpiperazin-1-yl 5-Bromothiophene-2-yl
7f () 5-Methylpyridin-2-ylamino Chloroacetamide 90 97.1 214.0–214.9
7h () 2-Chloropyridin-4-ylamino Chloroacetamide 91 95.7 192.5–197.1
7j () Pyrimidin-2-ylamino Chloroacetamide 63 90.0 172.6–174.9
1d () 4-Methylpiperazin-1-yl 2-Methoxybenzamide 75.47

Key Observations :

  • Substituent Effects : The ethylpiperazine group in the target compound likely enhances solubility compared to chloropyridinyl or pyrimidinyl groups in 7h and 7j , as alkylamines are more hydrophilic.
  • Carboxylate Group: The 5-bromothiophene-2-carboxylate moiety introduces a larger halogen (Br vs.
  • Thermal Stability: Melting points for analogs range from 160–239°C, influenced by hydrogen bonding (amide groups) and aromatic stacking.

Spectroscopic and Analytical Data

  • NMR Spectroscopy : Analogs such as 7f and 7h show characteristic 1H-NMR signals for aromatic protons (δ 7.5–8.9 ppm) and methyl/methylene groups (δ 2.2–4.5 ppm). The ethylpiperazine group in the target compound would exhibit signals near δ 2.5–3.5 ppm (piperazine CH2) and δ 1.1 ppm (ethyl CH3).
  • HRMS : For 7f (C17H15ClN4O2S2), the calculated mass is 407.0398, matching experimental data (407.0397). The target compound’s molecular formula (C18H19BrN4O2S2) would have a theoretical mass of ~483.0000, with deviations <0.001 amu expected.

Biological Activity

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-bromothiophene-2-carboxylate is a complex organic compound that has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a benzo[d]thiazole core linked to a 5-bromothiophene moiety through an ester functional group. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Benzothiazole Core : This is achieved by reacting 2-aminothiophenol with appropriate carboxylic acid derivatives.
  • Introduction of the Piperazine Moiety : The ethylpiperazine group is introduced via reactions with chloroethyl derivatives.
  • Esterification : The final step involves esterifying the benzothiazole derivative with 5-bromothiophene-2-carboxylic acid using coupling agents such as DCC (dicyclohexylcarbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) .

Antimicrobial Properties

Research indicates that compounds structurally related to 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-bromothiophene-2-carboxylate exhibit significant antimicrobial activity. For instance, benzothiazole derivatives are known for their antibacterial and antifungal properties, making them promising candidates in the fight against resistant pathogens .

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Studies have shown that it may inhibit specific kinases involved in cancer progression, leading to reduced cell proliferation in various cancer cell lines. Molecular docking studies suggest that it interacts with proteins associated with cancer pathways, indicating a mechanism of action that could be exploited for therapeutic purposes .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound may also possess anti-inflammatory effects. It has been shown to modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response .

The biological activity of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-bromothiophene-2-carboxylate is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in disease processes. For example:

  • Kinase Inhibition : The compound may inhibit various kinases, disrupting signaling pathways critical for tumor growth and survival .
  • Receptor Binding : It can bind to receptors involved in inflammation, potentially altering the inflammatory response .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Study : A recent study demonstrated that derivatives of benzothiazole exhibited potent antibacterial activity against strains of Staphylococcus aureus and Escherichia coli .
  • Cancer Research : In vitro studies showed that the compound significantly reduced cell viability in human cancer cell lines, suggesting its potential as a lead compound for drug development .
  • Inflammation Models : Animal models have indicated that treatment with this compound resulted in decreased markers of inflammation, supporting its use in inflammatory diseases .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
4-(4-Methylpiperazin-1-YL)benzoateContains piperazine and benzoate groupsKinase inhibition
2-(4-Ethylpiperazin-1-YL)-5-methylbenzothiazoleSimilar benzothiazole structureAntimicrobial activity
Ethyl 4-(4-methylpiperazin-1-YL)benzoatePiperazine derivative with benzoateCytotoxic effects

This table illustrates how structurally similar compounds exhibit varying biological activities, emphasizing the unique properties of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-bromothiophene-2-carboxylate .

Q & A

Q. Optimization Strategies :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
  • Monitor reaction progress via TLC or HPLC to adjust stoichiometry or time .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns and piperazine-thiazole connectivity. Key signals include aromatic protons (δ 6.5–8.5 ppm) and ethylpiperazine methyl groups (δ 1.2–1.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z ~480–500 for [M+H]⁺) .
  • HPLC-PDA : Purity (>95%) is assessed using C18 columns with UV detection at 254 nm .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

Methodological Answer:

  • Dose-response profiling : Test the compound across a wide concentration range (nM to μM) to identify context-specific effects .
  • Target validation : Use siRNA or CRISPR knockdowns to confirm involvement of suspected targets (e.g., kinase inhibition or DNA intercalation) .
  • Assay standardization : Compare results under consistent conditions (e.g., cell line origins, incubation times) to minimize variability .

Q. Example SAR Findings :

  • Piperazine substitution : Bulkier groups (e.g., isopropyl) reduce solubility but improve target affinity .
  • Thiophene bromine : Essential for DNA intercalation; removal decreases cytotoxicity by ~70% .

Advanced: How can researchers design experiments to evaluate environmental stability and degradation pathways?

Methodological Answer:

  • Hydrolytic stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72h, analyzing degradation via LC-MS .
  • Photolysis studies : Expose to UV light (254 nm) and identify byproducts (e.g., debromination or piperazine ring cleavage) .
  • Microbial degradation : Use soil or water microcosms to track biodegradation rates under aerobic/anaerobic conditions .

Q. Key Degradation Pathways :

Ester hydrolysis : Forms carboxylic acid and thiazole intermediates .

Piperazine oxidation : Generates N-oxide derivatives detectable via MS .

Advanced: What methodologies address low yield in the final coupling step of the synthesis?

Methodological Answer:

  • Catalyst screening : Test Pd(OAc)₂, XPhos, or CuI for improved cross-coupling efficiency .
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h while increasing yield by 15–20% .
  • Protecting groups : Temporarily protect reactive sites (e.g., thiazole NH) with Boc groups to prevent side reactions .

Q. Yield Optimization Table :

ConditionCatalystSolventYield (%)
ConventionalPd(OAc)₂DMF45
MicrowaveCuI/ProlineDMSO62

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